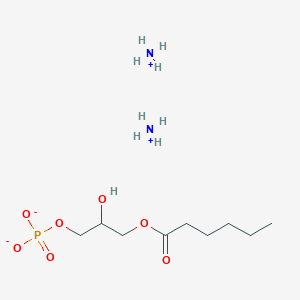
Tributyl(5-hexylthiophen-2-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(5-hexylthiophen-2-yl)stannane is an organotin compound with the molecular formula C22H42SSn and a molecular weight of 457.34 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a hexyl group and a tributylstannyl group. It is commonly used in organic synthesis, particularly in Stille coupling reactions, due to its ability to form carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(5-hexylthiophen-2-yl)stannane can be synthesized through a Stille coupling reaction. The general procedure involves the reaction of 5-hexylthiophene-2-boronic acid with tributyltin chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), under an inert atmosphere . The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran (THF) at elevated temperatures (around 100-120°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(5-hexylthiophen-2-yl)stannane primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the formation of carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides or pseudohalides, organic solvents (e.g., toluene, THF).
Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (100-120°C), reaction times ranging from a few hours to overnight.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Wissenschaftliche Forschungsanwendungen
Tributyl(5-hexylthiophen-2-yl)stannane has several applications in scientific research:
Chemistry: Used in the synthesis of conjugated polymers and organic semiconductors through Stille coupling reactions.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of tributyl(5-hexylthiophen-2-yl)stannane in Stille coupling reactions involves the oxidative addition of the organic halide to the palladium catalyst, followed by transmetalation with the organotin compound, and finally reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl(5-hexylthiophen-2-yl)stannane: C22H42SSn
Tributyl(4,5-dihydrofuran-2-yl)stannane: An organotin compound used in similar coupling reactions[][6].
Tributyl(5-hexylthiophen-2-yl)thiophen-2-ylstannane: Another organotin compound with a similar structure and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and organic semiconductors, where precise control over the electronic properties is crucial.
Eigenschaften
Molekularformel |
C22H42SSn |
|---|---|
Molekulargewicht |
457.3 g/mol |
IUPAC-Name |
tributyl-(5-hexylthiophen-2-yl)stannane |
InChI |
InChI=1S/C10H15S.3C4H9.Sn/c1-2-3-4-5-7-10-8-6-9-11-10;3*1-3-4-2;/h6,8H,2-5,7H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
WFFUXODEBRWZNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


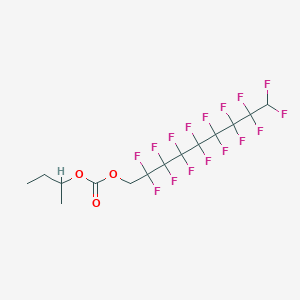
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)


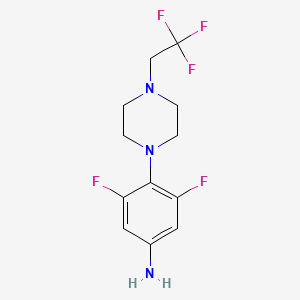
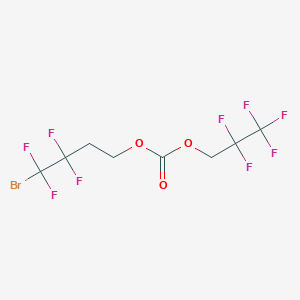
![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)
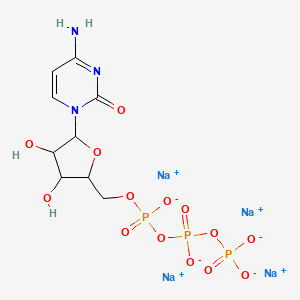


![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)

